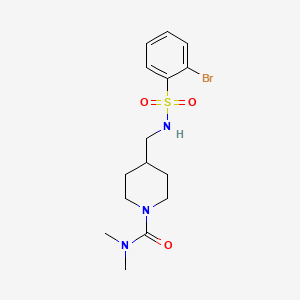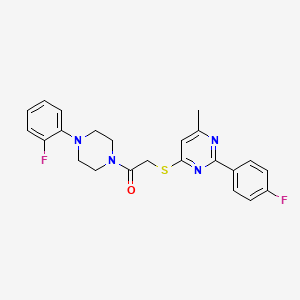![molecular formula C20H16FNO4 B2589430 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 877798-50-0](/img/structure/B2589430.png)
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains several functional groups and rings, including a chromeno[2,3-c]pyrrole ring, a fluoro group, and an ethoxyphenyl group. These groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. For example, the chromeno[2,3-c]pyrrole ring could potentially have a significant impact on the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluoro group could potentially affect the compound’s reactivity and stability .科学的研究の応用
Comprehensive Analysis of 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Applications
The compound 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex molecule that can have various applications in scientific research. Below is a detailed analysis of its potential applications across different fields.
Drug Discovery and Medicinal Chemistry: The core structure of this compound, the chromeno[2,3-c]pyrrole-3,9-dione, is a heterocyclic scaffold that is often associated with biological activity. The presence of a fluorine atom can enhance the bioavailability and metabolic stability of pharmaceuticals. This compound could be used as a starting point for the synthesis of libraries of diversified molecules for high-throughput screening in drug discovery programs .
Organic Synthesis and Chemical Libraries: The compound’s diverse functional groups make it a suitable candidate for diversity-oriented synthesis (DOS), allowing chemists to create a wide array of derivatives. These derivatives can be used to populate chemical libraries, which are essential for identifying new biologically active molecules .
Material Science and Engineering: The conjugated system within the compound’s structure suggests potential applications in material science, particularly in the development of organic semiconductors. Its synthesis could lead to new materials with specific optoelectronic properties suitable for electronic devices .
Antioxidant and Antiviral Research: Compounds with a pyrano[2,3-c]pyrrole skeleton have shown antioxidant activity. Given the structural similarity, this compound could be investigated for its antioxidant properties. Additionally, related structures have been found to inhibit the Main protease (Mpro) of the SARS-CoV-2 virus, indicating potential antiviral applications .
Synthetic Methodology Development: The compound can serve as a model for developing new synthetic methodologies. For instance, exploring multicomponent reactions or ring-opening strategies to access chromone-fused heterocyclic compounds can be a significant contribution to synthetic organic chemistry .
Photophysical Studies: Due to the presence of multiple aromatic rings and a conjugated system, this compound is likely to exhibit interesting photophysical properties. It can be used in studies aiming to understand the relationship between structure and photophysical behavior, which is crucial for designing better photofunctional materials .
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
The compound’s molecular formula is c34h37no6, and it has an average mass of 555661 Da . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance, the yield of similar compounds has been shown to be influenced by reaction conditions . Additionally, side chains in organic π-conjugated materials, such as this compound, can impact far beyond solubility .
特性
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-3-25-13-6-4-5-11(9-13)17-16-18(23)14-10-12(21)7-8-15(14)26-19(16)20(24)22(17)2/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBRCTVMLMOSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2589351.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2589354.png)
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)
![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)
![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)



![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)
![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)
